molecular formula C27H31N3O4 B11396097 3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11396097
M. Wt: 461.6 g/mol
InChI Key: XCWKUJBLTDHZHS-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxyphenyl, methylbutoxyphenyl, and oxolan-2-ylmethyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of ketones would produce alcohols.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its complex structure, combining multiple functional groups that confer unique chemical and biological properties

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H31N3O4/c1-17(2)12-14-34-19-8-5-7-18(15-19)26-23-24(21-10-3-4-11-22(21)31)28-29-25(23)27(32)30(26)16-20-9-6-13-33-20/h3-5,7-8,10-11,15,17,20,26,31H,6,9,12-14,16H2,1-2H3,(H,28,29)

InChI Key

XCWKUJBLTDHZHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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